2-(butylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-(BUTYLSULFANYL)-5-(4-FLUOROPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimidoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BUTYLSULFANYL)-5-(4-FLUOROPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. Common starting materials might include substituted anilines, aldehydes, and sulfur-containing reagents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
Biologically, pyrimidoquinolines have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activity of 2-(BUTYLSULFANYL)-5-(4-FLUOROPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE would need to be determined through experimental studies.
Medicine
In medicine, compounds like this are often investigated for their therapeutic potential. They might be studied for their effects on specific molecular targets, such as enzymes or receptors involved in disease pathways.
Industry
Industrially, such compounds could be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(BUTYLSULFANYL)-5-(4-FLUOROPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE would depend on its specific interactions with biological molecules. Typically, such compounds might interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline derivatives: These compounds share a similar core structure and might exhibit comparable biological activities.
Fluorophenyl derivatives: Compounds containing fluorophenyl groups are known for their enhanced stability and biological activity.
Sulfur-containing heterocycles: These compounds often have unique reactivity and biological properties due to the presence of sulfur.
Uniqueness
The uniqueness of 2-(BUTYLSULFANYL)-5-(4-FLUOROPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE lies in its specific combination of functional groups and structural features, which might confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C23H26FN3O2S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-butylsulfanyl-5-(4-fluorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C23H26FN3O2S/c1-4-5-10-30-22-26-20-19(21(29)27-22)17(13-6-8-14(24)9-7-13)18-15(25-20)11-23(2,3)12-16(18)28/h6-9,17H,4-5,10-12H2,1-3H3,(H2,25,26,27,29) |
InChI Key |
ZRZQVYAFRNBQQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)F)C(=O)N1 |
Origin of Product |
United States |
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